N-cyclobutyl-3-methoxyaniline
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Overview
Description
N-cyclobutyl-3-methoxyaniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-cyclobutyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with cyclobutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclobutyl-3-methoxyaniline.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Cyclobutyl-3-methoxyaniline.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-cyclobutyl-3-methoxyaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-cyclobutyl-3-methoxyaniline can be compared with other similar compounds, such as:
N-cyclobutyl-4-methoxyaniline: Differing only in the position of the methoxy group on the benzene ring.
N-cyclobutyl-3-chloroaniline: Where the methoxy group is replaced by a chlorine atom.
N-cyclobutyl-3-fluoroaniline: Where the methoxy group is replaced by a fluorine atom.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-cyclobutyl-3-methoxyaniline |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-6-10(8-11)12-9-4-2-5-9/h3,6-9,12H,2,4-5H2,1H3 |
InChI Key |
CSAAWTCVRNOYDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCC2 |
Origin of Product |
United States |
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